molecular formula C12H22N2O4 B6213195 tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2728725-08-2

tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6213195
CAS No.: 2728725-08-2
M. Wt: 258.3
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Description

Tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group, an acetamido group, and a hydroxymethyl group attached to a pyrrolidine ring, making it a versatile intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine derivatives.

    Protection of Functional Groups: The hydroxyl group is often protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amines and aldehydes under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Deprotection and Final Functionalization: The final steps involve deprotection of the hydroxyl group and introduction of the tert-butyl ester group using tert-butyl chloroformate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and acylation reactions, as well as automated systems for protection and deprotection steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent or potassium permanganate.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or sulfonates to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides (R-X), sulfonates (R-OTs) under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology

In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions to understand the role of specific functional groups in biological processes.

Medicine

In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases due to its ability to interact with specific biological targets.

Industry

In the chemical industry, it is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxymethyl group can participate in nucleophilic or electrophilic reactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement, affecting its reactivity and biological activity.

    tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the acetamido group, leading to different chemical properties and applications.

    tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate:

Uniqueness

The unique combination of functional groups in tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate provides a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

This detailed overview highlights the versatility and importance of this compound in various scientific and industrial applications

Properties

CAS No.

2728725-08-2

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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